REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[cH:6][cH:7][c:8]1[N+:9]([O-:10])=[O:11].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[CH3:26][OH:27]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[cH:6][cH:7][c:8]1[NH2:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(CC(=O)OC(C)(C)C)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(CC(=O)OC(C)(C)C)ccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |